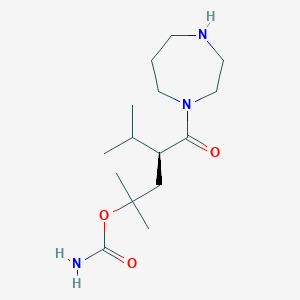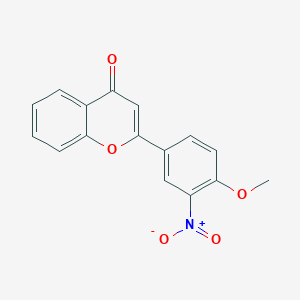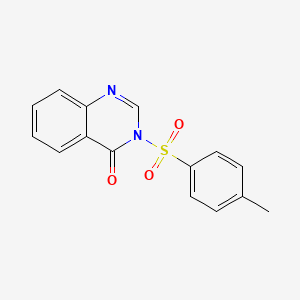![molecular formula C21H20O B11836685 2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)
2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that features a biphenyl core with a cyclohexylethynyl substituent and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Cyclohexylethynyl Group: The cyclohexylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (cyclohexylethyne) is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carboxylic acid
Reduction: 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-methanol
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, such as amines and thiols, which may be relevant in biological systems.
Biphenyl Core: Provides a rigid, planar structure that can engage in π-π interactions with aromatic systems.
Cyclohexylethynyl Group: Adds hydrophobic character and can influence the compound’s overall solubility and membrane permeability.
Comparación Con Compuestos Similares
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde can be compared with other biphenyl derivatives:
Cyclohexylbenzene: Lacks the aldehyde group and has different chemical reactivity and applications.
4-Aminobiphenyl: Contains an amino group instead of an aldehyde, leading to different biological and chemical properties.
Phenylcyclohexane: Similar in having a cyclohexyl group but lacks the biphenyl core and aldehyde group.
These comparisons highlight the unique combination of functional groups in 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde, which contribute to its distinct properties and applications.
Propiedades
Fórmula molecular |
C21H20O |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-[2-(2-cyclohexylethynyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C21H20O/c22-16-19-11-5-7-13-21(19)20-12-6-4-10-18(20)15-14-17-8-2-1-3-9-17/h4-7,10-13,16-17H,1-3,8-9H2 |
Clave InChI |
IVJGUIQPQUYVLB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C#CC2=CC=CC=C2C3=CC=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)

![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)
![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)




![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)



